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Abstract
CP-465022 is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-

methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] This technical guide provides a

comprehensive overview of the in vitro pharmacological profile of CP-465022 maleate,

summarizing key quantitative data, detailing experimental methodologies, and visualizing its

mechanism of action. The data presented herein underscores the compound's utility as a

valuable tool for investigating the role of AMPA receptors in physiological and

pathophysiological processes.

Core Pharmacological Profile
CP-465022, a quinazolin-4-one derivative, distinguishes itself through its specific, non-

competitive antagonism of AMPA receptors.[1] This mode of action involves binding to an

allosteric site on the receptor, distinct from the glutamate binding site, thereby preventing ion

channel opening without competing with the endogenous ligand.[3]
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Potency and Efficacy
The primary measure of CP-465022's potency is its half-maximal inhibitory concentration

(IC50) against AMPA receptor-mediated currents.

Parameter Value Cell Type Assay Reference

IC50 25 nM
Rat Cortical

Neurons

Whole-Cell

Patch-Clamp

Electrophysiolog

y

[1][2]

Selectivity Profile
CP-465022 exhibits high selectivity for AMPA receptors over other ionotropic glutamate

receptors, namely kainate and N-methyl-D-aspartate (NMDA) receptors.[1]

Receptor Activity Concentration Cell Type Reference

AMPA

Potent, non-

competitive

antagonist

IC50 = 25 nM
Rat Cortical

Neurons
[1]

Kainate Weak inhibition Not specified
Rat Hippocampal

Neurons
[4]

NMDA
Minimal effect on

peak current
1 µM

Rat Cortical

Neurons
[4]

Notably, CP-465022 is equipotent for AMPA receptors composed of different subunit

combinations.[1]

Mechanism of Action: Allosteric Modulation
CP-465022 functions as a negative allosteric modulator of the AMPA receptor. It binds to a site

at the interface between the S1 and S2 glutamate-binding domains and the transmembrane

domains of the receptor. This interaction is thought to disrupt the conformational changes

necessary for ion channel opening following glutamate binding.
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Mechanism of non-competitive antagonism of the AMPA receptor by CP-465022.

Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize

CP-465022.

Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the effect of CP-465022 on AMPA receptor-mediated

ion currents in neurons.
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Whole-Cell Patch-Clamp Workflow
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Workflow for determining the IC50 of CP-465022 using whole-cell patch-clamp.

Methodology:

Cell Culture: Primary cortical neurons are harvested from embryonic day 18 rat fetuses and

cultured for 7-14 days.

Solutions:

External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose,

pH adjusted to 7.4 with NaOH.

Internal (Pipette) Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH adjusted

to 7.2 with CsOH.

Recording:

Borosilicate glass pipettes with a resistance of 3-5 MΩ are used.

Neurons are voltage-clamped at a holding potential of -60 mV.

A rapid solution exchange system is used to apply the AMPA receptor agonist (e.g., 100

µM kainate) to elicit a baseline inward current.

After establishing a stable baseline, CP-465022 is co-applied with the agonist at varying

concentrations.
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The degree of inhibition of the inward current is measured and plotted against the

concentration of CP-465022 to determine the IC50 value using a sigmoidal dose-response

curve.

Receptor Selectivity Assays
To determine the selectivity of CP-465022, its inhibitory activity is assessed against currents

mediated by kainate and NMDA receptors.

Methodology:

Cell Culture and Electrophysiology: Similar to the protocol for AMPA receptor

characterization, primary neuronal cultures (e.g., cortical or hippocampal neurons) are used.

Agonist Application:

For Kainate Receptors: Apply kainate (e.g., 100 µM) to elicit an inward current. Co-apply

CP-465022 to measure the extent of inhibition.

For NMDA Receptors: Apply NMDA (e.g., 100 µM) in the presence of a co-agonist (e.g.,

10 µM glycine) and in a low-magnesium external solution to elicit an inward current. Co-

apply CP-465022 to assess its effect on the NMDA receptor-mediated current.

Data Analysis: The percentage of inhibition of kainate- and NMDA-induced currents at a

given concentration of CP-465022 is calculated and compared to its inhibitory effect on

AMPA receptor-mediated currents.

Summary and Conclusion
The in vitro characterization of CP-465022 maleate reveals it to be a highly potent and

selective non-competitive antagonist of the AMPA receptor. Its well-defined mechanism of

action and pharmacological profile make it an invaluable research tool for elucidating the role of

AMPA receptor-mediated neurotransmission in both normal physiological function and in the

context of neurological disorders. The detailed experimental protocols provided in this guide

serve as a foundation for the further investigation and application of this compound in

neuroscience research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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